Structural Topology Differentiation: 2-Oxopiperidin-1-yl-phenyl vs. 1-Acylpiperidin-4-yl Urea Connectivity
In the target compound, CAS 2034227-78-4, the 2-oxopiperidine ring is directly N-linked to the central phenyl ring at the 3-position (meta to the urea), whereas in the well-characterized 1-acylpiperidin-4-yl urea series (e.g., Compound 33 from US10377744, Ki = 2.09 nM against human sEH; Compound 12, Ki = 1.03 nM; Compound 15, Ki = 2.40 nM), the urea is attached at the piperidine 4-position and the piperidine nitrogen is acylated with a tetrahydropyran-4-carbonyl group [1]. This topological inversion changes the spatial relationship between the urea pharmacophore and the hydrophobic oxane/pyran group by approximately 3–4 Å, which is expected to alter binding interactions within the sEH active site based on published co-crystal structures of related 1,3-disubstituted urea inhibitors [2]. Direct head-to-head activity data for CAS 2034227-78-4 are not available in the public domain; the structural differentiation is inferred from scaffold comparison with patent-exemplified compounds.
| Evidence Dimension | Piperidine-urea connectivity topology and spatial orientation of hydrophobic oxane group |
|---|---|
| Target Compound Data | 2-Oxopiperidine directly N-linked to central phenyl at C-3; urea attached at phenyl C-1; oxan-4-yl on the distal urea nitrogen |
| Comparator Or Baseline | Compound 33 (US10377744): piperidine N-acylated with tetrahydropyran-4-carbonyl; urea attached at piperidine C-4; aryl group is 4-trifluoromethyl-3-fluorophenyl. Ki = 2.09 nM (human sEH). |
| Quantified Difference | Topological inversion: urea-piperidine connectivity shifted from piperidine-4-position (comparator) to phenyl-1-position (target); spatial offset of oxane group estimated at ~3–4 Å based on bond-length geometry |
| Conditions | Structural comparison based on 2D chemical topology and published sEH co-crystal structures (PDB entries for related urea inhibitors) |
Why This Matters
This connectivity difference is expected to produce a distinct structure–activity relationship (SAR) profile that cannot be predicted by extrapolation from the 1-acylpiperidin-4-yl urea series, making CAS 2034227-78-4 a valuable probe for exploring novel chemical space within the sEH inhibitor pharmacophore model.
- [1] BindingDB entries: BDBM408991 (Compound 12, Ki = 1.03 nM), BDBM408994 (Compound 15, Ki = 2.40 nM), BDBM409013 (Compound 33, Ki = 2.09 nM) – all from US10377744/US11123311/US11723929 patent family. View Source
- [2] Gomez, G.A. et al. (2004) 'Structure of Human Soluble Epoxide Hydrolase Reveals a Novel Catalytic Domain with a Deep Active Site Tunnel', Biochemistry, 43(16), pp. 4716–4723. View Source
